Cas no 2172312-37-5 (1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid)

1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid
- 1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
- EN300-1506917
- 2172312-37-5
-
- インチ: 1S/C27H30N2O5/c30-24(29-15-18(16-29)25(31)32)14-27(12-6-1-7-13-27)28-26(33)34-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,18,23H,1,6-7,12-17H2,(H,28,33)(H,31,32)
- InChIKey: WQYCNVRXLIBMPX-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1(CCCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 751
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4
1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1506917-100mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1506917-10000mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1506917-250mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1506917-0.25g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1506917-5000mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1506917-0.05g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1506917-1000mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1506917-50mg |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1506917-0.5g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1506917-2.5g |
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid |
2172312-37-5 | 2.5g |
$6602.0 | 2023-06-05 |
1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acidに関する追加情報
Comprehensive Analysis of 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid (CAS No. 2172312-37-5)
1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid (CAS No. 2172312-37-5) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and drug discovery. This compound features a unique azetidine-3-carboxylic acid backbone coupled with a cyclohexylacetyl moiety, making it a valuable building block for bioactive molecule design. Its structural complexity and functional groups enable applications in medicinal chemistry, particularly for targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors.
The growing interest in peptide-based therapeutics has propelled demand for advanced intermediates like 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid. Researchers highlight its role in developing oral bioavailability enhancers and cell-penetrating peptides, addressing key challenges in biopharmaceutical delivery. Recent studies also explore its potential in neurodegenerative disease research, where modified peptides show promise for blood-brain barrier penetration.
From a synthetic perspective, this compound’s Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) offers orthogonal protection for solid-phase peptide synthesis (SPPS), a technique dominating modern peptide drug production. Its cyclohexyl ring contributes to conformational rigidity, a sought-after property for peptide stapling strategies that improve metabolic stability. These attributes align with industry trends toward next-generation peptide therapeutics, as evidenced by increasing patent filings and preclinical studies.
Analytical characterization of CAS 2172312-37-5 typically involves HPLC-MS for purity verification and NMR spectroscopy for structural confirmation. The compound’s carboxylic acid terminus allows further derivatization, enabling linkage to peptide resins or fluorescent probes for target engagement studies. Such versatility makes it indispensable for high-throughput screening platforms in pharmaceutical R&D.
Emerging applications include its use in PROTAC (proteolysis-targeting chimera) development, where the azetidine scaffold serves as a linker component between target-binding and E3 ligase-recruiting domains. This reflects broader industry shifts toward targeted protein degradation technologies. Additionally, its chiral centers warrant attention in asymmetric synthesis protocols, particularly for creating peptidomimetics with enhanced receptor selectivity.
Storage and handling recommendations for this compound emphasize protection from moisture and light, with optimal stability at -20°C under inert atmosphere. These precautions preserve the Fmoc group’s integrity during long-term storage, critical for maintaining batch-to-batch consistency in GMP-compliant manufacturing processes.
The scientific community continues investigating 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid through structure-activity relationship (SAR) studies, particularly for ion channel modulation and protein-protein interaction inhibition. Its unique spatial arrangement offers distinct advantages over conventional proline analogs in peptide secondary structure control, a hot topic in rational drug design circles.
2172312-37-5 (1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid) 関連製品
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